molecular formula C35H69NO3 B565705 N-heptadecanoyl-D-erythro-sphingosine CAS No. 67492-16-4

N-heptadecanoyl-D-erythro-sphingosine

Cat. No.: B565705
CAS No.: 67492-16-4
M. Wt: 551.941
InChI Key: ICWGMOFDULMCFL-QKSCFGQVSA-N
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Description

N-heptadecanoyl-D-erythro-sphingosine, also known as N-(heptadecanoyl)-sphing-4-enine, is a type of ceramide, which is a class of sphingolipids. Ceramides are essential components of cell membranes and play a crucial role in cellular signaling and regulation. This compound is characterized by the presence of a heptadecanoyl group attached to the sphingosine backbone .

Mechanism of Action

Target of Action

N-Heptadecanoyl-D-erythro-sphingosine, also known as N-(heptadecanoyl)-sphing-4-enine or N-Heptadecanoylsphingosine, is a synthetic analog of naturally occurring sphingosine . It is characterized by an N-linked heptadecanoyl (17-carbon fatty acid) chain . This compound mimics ceramide, a key component in the structure and signaling functions of cellular membranes .

Mode of Action

The mode of action of this compound is closely related to its role as a mimic of ceramide . Ceramide synthesis is mediated either by the salvage pathway by the acylation of sphingosine or sphingolipids hydrolysis or by de novo pathway via dihydroceramide formation .

Biochemical Pathways

The biochemical pathways affected by this compound involve the metabolism of sphingolipids . Ceramides, the primary targets of this compound, play a key role in regulating various cellular processes like senescence and apoptosis . They are directly involved in the proliferation and differentiation of skin cells and regulate skin barrier functionality .

Pharmacokinetics

The compound is absorbed by the intestine , and its metabolism involves the conversion of sphingosine to ceramide .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It impacts sphingolipid endogenous metabolism in enterocytes, resulting in the secretion of triglyceride-rich particles enriched with ceramide . This process is believed to favorably modulate postprandial lipemia .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s stability is affected by storage temperature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-heptadecanoyl-D-erythro-sphingosine typically involves the acylation of sphingosine with heptadecanoic acid. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents like dichloromethane and are performed under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar acylation reactions. High-performance liquid chromatography (HPLC) is commonly used for the purification of the final product to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-heptadecanoyl-D-erythro-sphingosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized ceramides, reduced ceramides, and substituted ceramides, each with distinct biological activities and properties .

Scientific Research Applications

N-heptadecanoyl-D-erythro-sphingosine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-heptadecanoyl-D-erythro-sphingosine is unique due to its specific acyl chain length, which can influence its biophysical properties and interactions with cellular membranes. This specificity can result in distinct biological activities and therapeutic potentials compared to other ceramides .

Properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]heptadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H69NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(39)36-33(32-37)34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28,30,33-34,37-38H,3-27,29,31-32H2,1-2H3,(H,36,39)/b30-28+/t33-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWGMOFDULMCFL-QKSCFGQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H69NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659571
Record name N-[(2S,3R,4E)-1,3-Dihydroxyoctadec-4-en-2-yl]heptadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67492-16-4
Record name N-[(2S,3R,4E)-1,3-Dihydroxyoctadec-4-en-2-yl]heptadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cer(d18:1/17:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240678
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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